(5-(2,2,2-Trifluoroacetyl)pyridin-3-yl)boronic acid
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Overview
Description
(5-(2,2,2-Trifluoroacetyl)pyridin-3-yl)boronic acid: is a boronic acid derivative with the molecular formula C7H5BF3NO3 and a molecular weight of 218.93 g/mol . This compound is notable for its trifluoroacetyl group attached to a pyridine ring, which imparts unique chemical properties and reactivity. Boronic acids are widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-(2,2,2-Trifluoroacetyl)pyridin-3-yl)boronic acid typically involves the introduction of a boronic acid group to a pyridine ring substituted with a trifluoroacetyl group. One common method is through the borylation of a suitable pyridine precursor using a boron reagent under catalytic conditions. For instance, the reaction can be carried out using bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions: (5-(2,2,2-Trifluoroacetyl)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The trifluoroacetyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of alcohols or ketones.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: (5-(2,2,2-Trifluoroacetyl)pyridin-3-yl)boronic acid is extensively used in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling . It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and materials science applications.
Biology and Medicine: In medicinal chemistry, this compound is used to develop boron-containing drugs, which can exhibit unique pharmacological properties. Boronic acids are known to inhibit serine proteases and other enzymes, making them valuable in drug discovery .
Industry: The compound is used in the production of advanced materials, including polymers and electronic materials. Its unique reactivity allows for the modification of surfaces and the creation of functionalized materials .
Mechanism of Action
The mechanism of action of (5-(2,2,2-Trifluoroacetyl)pyridin-3-yl)boronic acid primarily involves its ability to form reversible covalent bonds with biological targets. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes. This property is exploited in enzyme inhibition, where the compound can bind to the active site of enzymes, blocking their activity .
Comparison with Similar Compounds
- 2-(Trifluoromethyl)pyridine-5-boronic acid
- 2-(2,2,2-Trifluoroethoxy)pyrimidine-5-boronic acid, pinacol ester
- 2-(Cyclohexylmethylamino)pyridine-5-boronic acid pinacol ester
Uniqueness: (5-(2,2,2-Trifluoroacetyl)pyridin-3-yl)boronic acid is unique due to the presence of the trifluoroacetyl group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in reactions requiring strong electron-withdrawing groups, enhancing its utility in various synthetic applications .
Properties
IUPAC Name |
[5-(2,2,2-trifluoroacetyl)pyridin-3-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF3NO3/c9-7(10,11)6(13)4-1-5(8(14)15)3-12-2-4/h1-3,14-15H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXOOLIZHDAJLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)C(=O)C(F)(F)F)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40694482 |
Source
|
Record name | [5-(Trifluoroacetyl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40694482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310384-93-0 |
Source
|
Record name | [5-(Trifluoroacetyl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40694482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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